Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring, which is further substituted with a 5-chloropyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products include N-oxides of the pyrimidine ring.
Reduction: Reduced products include amines or partially reduced pyrimidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-chloropyrimidin-5-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.
Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate: Similar structure with a methyl group on the pyrimidine ring.
Uniqueness
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is unique due to the specific positioning of the chlorine atom on the pyrimidine ring and the presence of the azetidine ring.
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
AMWHQKQYFZIFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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